molecular formula C7H10ClN3O3 B1580724 (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol CAS No. 166734-80-1

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B1580724
CAS No.: 166734-80-1
M. Wt: 219.62 g/mol
InChI Key: IPWKIXLWTCNBKN-LURJTMIESA-N
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Description

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa

Mechanism of Action

Ornidazole, also known as UNII-F3QC8V74EC, (+)-Tiberal, F3QC8V74EC, ®-Ornidazole, or (2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate chlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.

Major Products

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in treating infections.

    Medicine: Investigated for its potential as an antibiotic or antiparasitic agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Known for its use in treating protozoal infections.

    Secnidazole: Used for its antiparasitic and antibacterial effects.

Uniqueness

(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKIXLWTCNBKN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@H](CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166734-80-1
Record name Ornidazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORNIDAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QC8V74EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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